molecular formula C18H17BrFN3O2 B2938810 1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894017-89-1

1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2938810
CAS No.: 894017-89-1
M. Wt: 406.255
InChI Key: KGXNBMOEJYBOMM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C18H17BrFN3O2 and its molecular weight is 406.255. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O2/c1-11-8-12(19)2-7-16(11)22-18(25)21-14-9-17(24)23(10-14)15-5-3-13(20)4-6-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXNBMOEJYBOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically yields high-purity crystals suitable for characterization. For instance, the use of solvents like dimethylformamide has been noted to enhance crystallization efficiency, leading to improved structural determination through techniques such as single crystal X-ray diffraction .

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound shows significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In studies, it demonstrated strong activity with IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections .
  • Antibacterial Activity : Preliminary screenings have indicated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The compound's structure suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

Several studies have evaluated the biological activity of similar compounds within the same chemical class. For example:

  • Anticancer Properties : Compounds with similar structures have been tested for their anticancer effects. One study reported that derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that modifications in the urea moiety could enhance selectivity towards tumor cells .
  • Neuroprotective Effects : Research has indicated that certain derivatives can cross the blood-brain barrier, providing neuroprotective benefits in models of neurodegenerative diseases. This is particularly relevant for compounds targeting AChE inhibition .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
AChE InhibitionAChE2.14 ± 0.003
Urease InhibitionUrease0.63 ± 0.001
AntibacterialS. typhiModerate

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